Katacalcin

Description

Properties

IUPAC Name |

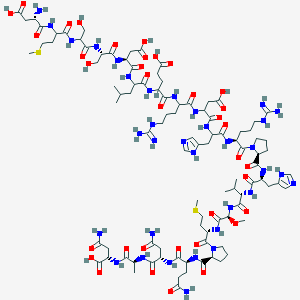

5-[[1-[[1-[[1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(1S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-methoxy-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C97H154N34O36S2/c1-43(2)29-55(119-83(154)60(36-72(143)144)123-86(157)62(39-132)127-87(158)63(40-133)126-79(150)52(21-27-168-7)113-75(146)48(98)32-70(139)140)81(152)115-51(18-20-69(137)138)77(148)114-49(13-9-23-108-96(102)103)76(147)122-59(35-71(141)142)84(155)120-56(30-46-37-106-41-110-46)82(153)117-53(14-10-24-109-97(104)105)93(163)130-25-12-16-65(130)89(160)124-57(31-47-38-107-42-111-47)85(156)128-73(44(3)4)90(161)129-92(167-6)91(162)118-54(22-28-169-8)94(164)131-26-11-15-64(131)88(159)116-50(17-19-66(99)134)78(149)121-58(33-67(100)135)80(151)112-45(5)74(145)125-61(95(165)166)34-68(101)136/h37-38,41-45,48-65,73,92,132-133H,9-36,39-40,98H2,1-8H3,(H2,99,134)(H2,100,135)(H2,101,136)(H,106,110)(H,107,111)(H,112,151)(H,113,146)(H,114,148)(H,115,152)(H,116,159)(H,117,153)(H,118,162)(H,119,154)(H,120,155)(H,121,149)(H,122,147)(H,123,157)(H,124,160)(H,125,145)(H,126,150)(H,127,158)(H,128,156)(H,129,161)(H,137,138)(H,139,140)(H,141,142)(H,143,144)(H,165,166)(H4,102,103,108)(H4,104,105,109)/t45-,48-,49?,50-,51?,52?,53-,54-,55?,56?,57-,58-,59?,60-,61-,62-,63?,64-,65-,73-,92-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOARIOLZPFSAQJ-NQSKQZERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NC(CC3=CN=CN3)C(=O)NC(C(C)C)C(=O)NC(C(=O)NC(CCSC)C(=O)N4CCCC4C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)O)OC)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCSC)NC(=O)[C@@H](NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCNC(=N)N)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)[C@H](CC(=O)O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C97H154N34O36S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2436.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85916-47-8 | |

| Record name | Katacalcin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085916478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Enigmatic Role of Katacalcin in Calcium Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Katacalcin, also known as PDN-21, is a 21-amino acid peptide hormone that plays a role in calcium homeostasis.[1] Co-secreted with calcitonin from the parafollicular cells (C-cells) of the thyroid gland, this compound is derived from the same precursor protein, procalcitonin.[1] Since its discovery, this compound has been identified as a potent plasma calcium-lowering agent, suggesting its potential involvement in the intricate regulation of bone metabolism and overall calcium balance.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's function, with a focus on its physiological effects, underlying molecular mechanisms, and the experimental methodologies used for its study. While direct research on this compound is limited, this guide will also draw upon the well-established knowledge of its sister peptide, calcitonin, to infer potential pathways and cellular effects.

Physiological Role and Quantitative Data

The primary physiological effect of this compound is its ability to lower plasma calcium levels.[1] This has been demonstrated in early clinical studies where the infusion of calcium in healthy volunteers led to a rapid and significant increase in circulating this compound levels, indicating its responsive secretion to hypercalcemic stimuli.[1]

Circulating Levels of this compound

Quantitative analysis of this compound in human plasma has been instrumental in understanding its physiological and pathophysiological significance. Radioimmunoassays have been developed to specifically measure monomeric this compound, providing valuable data on its basal levels and in various clinical contexts.

| Population/Condition | Mean Basal this compound Levels (pmol/L) | Key Findings | Reference |

| Healthy Adult Males | 2.5 ± 0.3 | Significantly higher than in females. | Woloszczuk et al., 1986 |

| Healthy Adult Females | 1.4 ± 0.2 | Levels are approximately half of those in males. | Woloszczuk et al., 1986 |

| Patients with Medullary Thyroid Carcinoma | Markedly elevated | Suggests utility as a tumor marker. | Hillyard et al., 1983 |

| Healthy Volunteers (post-calcium infusion) | Doubled within 5 minutes | Demonstrates rapid secretion in response to hypercalcemia. | Hillyard et al., 1983 |

Mechanism of Action in Calcium Homeostasis

While the precise molecular mechanisms of this compound are not fully elucidated, its close relationship with calcitonin provides a strong framework for understanding its function. The primary target of both hormones is the osteoclast, the principal cell type responsible for bone resorption.

Inferred Effects on Osteoclasts

Based on the actions of calcitonin, this compound is presumed to inhibit osteoclast activity, thereby reducing the release of calcium from the bone matrix into the bloodstream. This inhibition is likely mediated through direct interaction with receptors on the osteoclast surface.

Logical Relationship of this compound and Osteoclast Inhibition

Caption: Inferred inhibitory effect of this compound on osteoclast-mediated bone resorption.

Inferred Signaling Pathway

Calcitonin is known to exert its effects on osteoclasts primarily through the activation of the G-protein coupled calcitonin receptor, leading to an increase in intracellular cyclic AMP (cAMP). It is highly probable that this compound utilizes a similar signaling cascade.

Inferred this compound Signaling Pathway in Osteoclasts

Caption: Presumed signaling cascade of this compound in osteoclasts, leading to cellular response.

Experimental Protocols

The study of this compound has relied on a variety of experimental techniques, from immunoassays to measure its concentration in biological fluids to in vitro cell-based assays to assess its biological activity.

Radioimmunoassay (RIA) for this compound

A highly sensitive and specific RIA for the measurement of monomeric this compound in plasma has been described. This method is crucial for quantitative studies of this compound physiology.

Experimental Workflow for this compound Radioimmunoassay

Caption: Step-by-step workflow for the radioimmunoassay of this compound.

Detailed Methodology (based on Woloszczuk et al., 1986):

-

Sample Collection and Preparation: Blood samples are collected in tubes containing EDTA and aprotinin to prevent proteolytic degradation. Plasma is separated by centrifugation.

-

Extraction: Plasma samples are acidified and passed through a C-18 Sep-Pak cartridge. The cartridge is washed, and the peptides, including this compound, are eluted with a solution of acetonitrile in trifluoroacetic acid.

-

Assay Procedure:

-

The eluates are lyophilized and reconstituted in assay buffer.

-

Reconstituted samples or standards are incubated with a specific rabbit anti-Katacalcin antiserum for 24 hours at 4°C.

-

A tracer amount of ¹²⁵I-labeled synthetic this compound is added, and the mixture is incubated for another 24 hours at 4°C.

-

Antibody-bound this compound is precipitated using a second antibody (e.g., goat anti-rabbit IgG).

-

The radioactivity of the pellet is determined in a gamma counter.

-

-

Data Analysis: A standard curve is generated using known concentrations of synthetic this compound. The concentration of this compound in the unknown samples is determined by comparing their radioactivity with the standard curve.

In Vitro Bone Resorption Assay (Inferred for this compound)

To directly assess the impact of this compound on osteoclast function, an in vitro bone resorption assay, commonly used for calcitonin, would be employed.

Experimental Workflow for In Vitro Bone Resorption Assay

References

In-Depth Technical Guide: The Discovery and Initial Characterization of Katacalcin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Katacalcin, also known as PDN-21, is a 21-amino acid peptide hormone co-secreted with calcitonin from the parafollicular cells (C-cells) of the thyroid gland. Its discovery stemmed from the analysis of the human calcitonin precursor, procalcitonin, encoded by the CALCA gene. Initial characterization studies have revealed its potent plasma calcium-lowering activity, suggesting a role in calcium homeostasis. Furthermore, elevated plasma concentrations of this compound have been identified as a promising biomarker for medullary thyroid carcinoma (MTC), a tumor of the C-cells. This technical guide provides a comprehensive overview of the discovery, initial characterization, and methodologies used to study this intriguing peptide.

Discovery and Molecular Biology

This compound was first identified through the molecular cloning of the cDNA for human calcitonin, which revealed that calcitonin is flanked by two other peptides within its precursor, procalcitonin[1][2]. This 116-amino acid prohormone undergoes post-translational processing to yield three distinct peptides: the N-terminal fragment (N-proCT), calcitonin, and the C-terminal flanking peptide, this compound[3][4].

The co-secretion of this compound and calcitonin is a key physiological feature, with studies showing their plasma concentrations to be approximately equimolar[1]. This tight correlation has significant implications for its use as a biomarker.

Gene Structure and Precursor Processing

The CALCA gene, located on chromosome 11, encodes the precursor protein, preprocalcitonin. Following the removal of a signal peptide, the resulting procalcitonin is processed by endopeptidases within the C-cells to release the mature peptides.

Quantitative Data

Plasma Concentrations

Radioimmunoassay (RIA) has been the primary method for quantifying this compound in plasma. Studies have established baseline levels in healthy individuals and demonstrated significantly elevated levels in patients with MTC.

| Population | N | Mean Plasma this compound Concentration (pg/mL) | Notes |

| Healthy Volunteers | 57 | Not explicitly stated, but present and equimolar with calcitonin. | Concentrations were noted to be higher in males than females. |

| Medullary Thyroid Carcinoma Patients | 20 | Markedly raised. | Levels correlated with calcitonin and were useful for diagnosis and follow-up. |

| Medullary Thyroid Carcinoma Patients | 21 | Levels averaged 7.6-fold greater than mature calcitonin. | A strong positive correlation was observed between this compound and calcitonin levels. |

Biological Activity: Hypocalcemic Effect

This compound has been demonstrated to be a potent plasma calcium-lowering hormone. Upon intravenous infusion in healthy volunteers, plasma this compound levels doubled within 5 minutes, coinciding with its physiological effect. While the dose-response relationship has not been fully elucidated in the initial characterization, its hypocalcemic activity is a key feature.

Experimental Protocols

Radioimmunoassay (RIA) for this compound

The following provides a generalized protocol for the RIA of this compound, based on common RIA principles and information from related peptide assays.

Objective: To quantify the concentration of this compound in plasma samples.

Materials:

-

Anti-Katacalcin antibody (specific for the C-terminus of this compound)

-

¹²⁵I-labeled this compound (tracer)

-

This compound standard of known concentrations

-

Plasma samples (collected in EDTA tubes with aprotinin to prevent proteolysis)

-

Assay buffer (e.g., phosphate buffer with BSA)

-

Precipitating agent (e.g., second antibody, polyethylene glycol)

-

Gamma counter

Procedure:

-

Standard Curve Preparation: Prepare a series of dilutions of the this compound standard in assay buffer to create a standard curve.

-

Assay Setup: In duplicate or triplicate tubes, add a fixed volume of assay buffer, standard or plasma sample, and a specific dilution of the anti-Katacalcin antibody.

-

Incubation: Vortex the tubes and incubate for a predetermined period (e.g., 24 hours at 4°C) to allow for the binding of this compound (both labeled and unlabeled) to the antibody.

-

Tracer Addition: Add a fixed amount of ¹²⁵I-labeled this compound to each tube.

-

Second Incubation: Vortex and incubate again (e.g., 24 hours at 4°C) to allow the tracer to compete for binding sites on the antibody.

-

Precipitation: Add the precipitating agent to separate the antibody-bound fraction from the free fraction.

-

Centrifugation: Centrifuge the tubes to pellet the antibody-bound complexes.

-

Measurement: Carefully decant or aspirate the supernatant and measure the radioactivity of the pellet using a gamma counter.

-

Data Analysis: Plot the radioactivity of the standards against their concentrations to generate a standard curve. Determine the concentration of this compound in the unknown samples by interpolating their radioactivity values on the standard curve.

Isolation and Purification of this compound from Medullary Thyroid Carcinoma Tissue

The following protocol outlines a general approach for the isolation and purification of this compound from MTC tissue, a rich source of the peptide.

Objective: To isolate and purify this compound from MTC tissue for further characterization.

Materials:

-

MTC tissue, snap-frozen in liquid nitrogen

-

Homogenization buffer (e.g., acid-ethanol)

-

Centrifuge

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

High-performance liquid chromatography (HPLC) system with a reverse-phase column (e.g., C18)

-

Lyophilizer

Procedure:

-

Tissue Homogenization: Homogenize the frozen MTC tissue in an appropriate extraction buffer to release the peptides.

-

Clarification: Centrifuge the homogenate at high speed to pellet cellular debris.

-

Solid-Phase Extraction (SPE): Pass the supernatant through a pre-conditioned C18 SPE cartridge to bind the peptides. Wash the cartridge to remove salts and hydrophilic impurities. Elute the peptides with a solvent of increasing hydrophobicity (e.g., acetonitrile in trifluoroacetic acid).

-

Reverse-Phase HPLC (RP-HPLC): Subject the eluted peptide fraction to RP-HPLC. Use a gradient of increasing organic solvent (e.g., acetonitrile) to separate the peptides based on their hydrophobicity. Collect fractions and monitor the absorbance at 214 nm and 280 nm.

-

Fraction Analysis: Analyze the collected fractions using RIA or mass spectrometry to identify those containing this compound.

-

Purification: Pool the this compound-containing fractions and subject them to further rounds of RP-HPLC under different conditions (e.g., different gradients or columns) to achieve homogeneity.

-

Lyophilization: Lyophilize the purified this compound to obtain a stable powder.

In Vitro Bioassay: Calcium Flux Assay

This assay can be used to investigate the effect of this compound on intracellular calcium levels in target cells (e.g., osteoclasts or other cells expressing the putative this compound receptor).

Objective: To determine if this compound induces a change in intracellular calcium concentration.

Materials:

-

Target cells (e.g., primary osteoclasts or a relevant cell line)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Purified this compound

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Cell Culture: Culture the target cells in a suitable microplate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Baseline Measurement: Measure the baseline fluorescence of the cells.

-

This compound Addition: Add different concentrations of this compound to the wells.

-

Kinetic Measurement: Immediately begin measuring the fluorescence intensity over time to detect any changes in intracellular calcium concentration.

-

Data Analysis: Analyze the kinetic data to determine the dose-dependent effect of this compound on calcium flux.

Signaling Pathways

The precise signaling pathway through which this compound exerts its calcium-lowering effect is not yet fully elucidated. However, given its co-secretion with calcitonin and its effect on calcium, it is hypothesized to act on cells involved in calcium regulation, such as osteoclasts. The initial step would involve binding to a specific cell surface receptor.

References

- 1. This compound: a new plasma calcium-lowering hormone [pubmed.ncbi.nlm.nih.gov]

- 2. Immunocytochemical localisation of this compound, a calcium-lowering hormone cleaved from the human calcitonin precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical Utility and Measurement of Procalcitonin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Procalcitonin - Wikipedia [en.wikipedia.org]

The Enigmatic Role of Katacalcin in Bone Metabolism and Skeletal Maintenance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Katacalcin, also known as PDN-21, is a 21-amino acid peptide hormone co-secreted with calcitonin from the parafollicular cells (C-cells) of the thyroid gland. Both peptides are derived from the post-translational processing of the procalcitonin precursor, encoded by the CALCA gene. While this compound is a potent plasma calcium-lowering hormone, its direct role and mechanisms of action in bone metabolism and skeletal maintenance remain largely unexplored and represent a significant knowledge gap.[1][2] This technical guide synthesizes the current understanding of this compound, provides context through the well-documented roles of its sister peptides—calcitonin and calcitonin gene-related peptide (CGRP)—and outlines experimental frameworks to elucidate its function in bone physiology.

Introduction to this compound

This compound is a product of the tissue-specific alternative splicing and proteolytic cleavage of the calcitonin gene (CALCA) transcript.[2] In the thyroid C-cells, procalcitonin is cleaved to yield calcitonin, this compound, and an N-terminal peptide. This compound circulates in plasma at concentrations approximately equimolar to calcitonin, and its secretion is stimulated by increased plasma calcium levels.[1] Clinically, plasma this compound levels are significantly elevated in patients with medullary carcinoma of the thyroid, making it a useful biomarker for this condition.[1]

Despite its established potent hypocalcemic effect, the direct involvement of this compound in skeletal maintenance is speculative and not well-documented. Much of the research on the skeletal effects of CALCA-derived peptides has focused on calcitonin and CGRP.

The Context: Calcitonin and CGRP in Bone Metabolism

To understand the potential role of this compound, it is essential to review the established functions of its related peptides, calcitonin and CGRP, in bone metabolism.

Calcitonin: The Anti-Resorptive Hormone

Calcitonin is a well-known inhibitor of osteoclast-mediated bone resorption. Its primary mechanism involves direct binding to the calcitonin receptor (CTR), a G-protein coupled receptor on the surface of osteoclasts. This interaction triggers a cascade of intracellular signaling events, leading to the disruption of the osteoclast's ruffled border, cessation of bone resorption, and induction of osteoclast quiescence. The signaling is primarily mediated through the cyclic AMP/protein kinase A (cAMP/PKA) and phospholipase C/protein kinase C (PLC/PKC) pathways.

While the primary effect of calcitonin is anti-resorptive, some studies suggest it may have indirect anabolic effects on bone formation by coupling bone resorption to formation.

Calcitonin Gene-Related Peptide (CGRP): A Modulator of Bone Remodeling

CGRP, produced through alternative splicing of the CALCA gene transcript, primarily in neural tissues, also plays a role in bone metabolism. It has been shown to stimulate osteoblast proliferation and differentiation, thereby promoting bone formation. CGRP signaling in osteoblasts is mediated through a receptor complex of calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1), which can activate both cAMP/PKA and Wnt/β-catenin signaling pathways. Furthermore, CGRP can inhibit osteoclast formation and bone resorption, in part by modulating the RANKL/OPG system in osteoblasts.

Quantitative Data on Calcitonin and CGRP Effects on Bone Cells

The following tables summarize quantitative data from in vitro studies on the effects of calcitonin and CGRP on osteoclasts and osteoblasts. It is critical to note that this data pertains to calcitonin and CGRP, not this compound, for which such data is not currently available in published literature.

Table 1: Effects of Calcitonin on Osteoclast and Osteoblast Activity

| Parameter | Cell Type | Species | Concentration | Effect | Citation(s) |

| Bone Resorption | Isolated Osteoclasts | Rat | 10 ng/mL | Inhibition | |

| Osteoblast Proliferation | Osteoblast-like cells | Human | 40-80 IU/L | Increased proliferation | |

| OPG mRNA Expression | Osteoblast-like cells | Human | 80 IU/L | Significant increase | |

| RANKL mRNA Expression | Osteoblast-like cells | Human | 80 IU/L | Significant decrease | |

| Net ⁴⁵Ca Uptake | Osteosarcoma cells (SaOS-2) | Human | 0.16-1.6 nmol/L | Increased uptake |

Table 2: Effects of CGRP on Osteoclast and Osteoblast Activity

| Parameter | Cell Type | Species | Concentration | Effect | Citation(s) |

| Osteoclast Formation (TRAP+ cells) | Bone Marrow Macrophages | Mouse | 10⁻⁸ M | ~50% reduction | |

| Bone Resorption (Erosion Area) | Bone Marrow Macrophages | Mouse | 10⁻⁸ M | ~80% reduction | |

| Osteoblast Proliferation | Bone Marrow Stromal Cells | Mouse | 10⁻¹⁰-10⁻⁸ M | Stimulation | |

| Alkaline Phosphatase (ALP) Activity | Bone Marrow Stromal Cells | Mouse | 10⁻⁸ M | Increase | |

| RANKL Expression | Primary Osteoblasts | Rabbit | 10⁻⁷ M | Downregulation | |

| OPG Expression | Primary Osteoblasts | Rabbit | 10⁻⁷ M | Upregulation |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the known signaling pathways for calcitonin and CGRP in bone cells and the genetic origin of these peptides.

Experimental Protocols for Investigating this compound's Role in Bone Metabolism

The following section details methodologies that can be adapted to specifically investigate the effects of this compound on bone cells. These protocols are based on established techniques used for other peptides of the calcitonin family.

Synthesis of this compound Peptide

-

Objective: To obtain purified synthetic human this compound for in vitro and in vivo studies.

-

Methodology: Solid Phase Peptide Synthesis (SPPS).

-

Resin Selection: Choose a suitable resin for C-terminal amide, such as Rink Amide MBHA resin.

-

Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids from the C-terminus to the N-terminus. Use a carbodiimide activation method (e.g., HBTU/HOBt) in a suitable solvent like dimethylformamide (DMF).

-

Deprotection: After each coupling step, remove the Fmoc protecting group using a solution of 20% piperidine in DMF.

-

Cleavage and Deprotection: Once the full peptide is synthesized, cleave it from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the synthesized this compound using mass spectrometry and analytical HPLC.

-

In Vitro Osteoclast Resorption Pit Assay

-

Objective: To determine if this compound inhibits osteoclast formation and/or activity.

-

Methodology:

-

Cell Culture: Isolate osteoclast precursors from mouse bone marrow macrophages (BMMs) or use a cell line like RAW 264.7.

-

Osteoclast Differentiation: Culture the precursor cells on bone-mimetic surfaces (e.g., dentin slices or calcium phosphate-coated plates) in media containing M-CSF (Macrophage Colony-Stimulating Factor) and RANKL (Receptor Activator of Nuclear Factor-κB Ligand) to induce differentiation into mature osteoclasts.

-

This compound Treatment: Treat the differentiating or mature osteoclast cultures with a range of concentrations of synthetic this compound (e.g., 10⁻¹² M to 10⁻⁷ M). Include a vehicle control and a positive control (e.g., calcitonin).

-

Quantification of Osteoclastogenesis: After 5-7 days, fix the cells and perform Tartrate-Resistant Acid Phosphatase (TRAP) staining. Count the number of TRAP-positive multinucleated (≥3 nuclei) cells per well to assess osteoclast formation.

-

Quantification of Bone Resorption: Remove the cells from the bone-mimetic surfaces and stain the resorption pits with Toluidine Blue or view under a scanning electron microscope. Quantify the total resorbed area per slice/well using image analysis software (e.g., ImageJ).

-

In Vitro Osteoblast Differentiation and Mineralization Assay

-

Objective: To determine if this compound affects osteoblast proliferation, differentiation, or mineralization.

-

Methodology:

-

Cell Culture: Culture primary mouse calvarial osteoblasts or an osteoblast-like cell line (e.g., MC3T3-E1) in growth medium.

-

This compound Treatment: Treat the cells with a range of concentrations of synthetic this compound.

-

Proliferation Assay: Measure cell proliferation at 24-72 hours using a BrdU incorporation assay or MTT assay.

-

Differentiation Assay: Culture cells in osteogenic differentiation medium (containing ascorbic acid and β-glycerophosphate) with or without this compound.

-

Alkaline Phosphatase (ALP) Activity: At day 7-10, lyse the cells and measure ALP activity using a colorimetric assay. ALP is an early marker of osteoblast differentiation.

-

Gene Expression: At various time points, extract RNA and perform RT-qPCR to measure the expression of osteoblast marker genes such as Runx2, Sp7 (Osterix), Alpl (ALP), and Bglap (Osteocalcin).

-

-

Mineralization Assay: At day 14-21, fix the cells and stain with Alizarin Red S to visualize calcium deposition. Quantify the staining by extracting the dye and measuring its absorbance.

-

Quantification of this compound in Biological Samples

-

Objective: To measure this compound levels in serum, plasma, or cell culture supernatant.

-

Methodology: Enzyme-Linked Immunosorbent Assay (ELISA).

-

Plate Coating: Coat a 96-well microplate with a capture antibody specific for this compound.

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

-

Sample Incubation: Add standards of known this compound concentration and unknown samples to the wells and incubate.

-

Detection Antibody: Add a biotinylated detection antibody that recognizes a different epitope on this compound.

-

Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.

-

Substrate Addition: Add a TMB substrate solution. The HRP enzyme will catalyze a color change.

-

Measurement: Stop the reaction with an acid solution and measure the absorbance at 450 nm. The intensity of the color is proportional to the amount of this compound in the sample. A standard curve is used to calculate the concentration in the unknown samples.

-

Future Research Directions and Conclusion

The existing literature strongly suggests that this compound is a biologically active peptide with a clear role in calcium homeostasis. However, its direct effects on bone cells and its overall contribution to skeletal maintenance remain a significant unanswered question. The co-secretion with calcitonin, an established anti-resorptive agent, provides a strong rationale for investigating a potential role for this compound in bone metabolism.

Future research should focus on:

-

Receptor Identification: Determining if this compound acts through the known calcitonin receptor, the CGRP receptor complex, or a novel, unidentified receptor on bone cells.

-

In Vitro Studies: Systematically applying the experimental protocols outlined in this guide to quantify the dose-dependent effects of this compound on osteoclast and osteoblast function.

-

Signaling Pathway Elucidation: Investigating the downstream intracellular signaling pathways activated by this compound in bone cells.

-

In Vivo Models: Utilizing animal models, such as ovariectomized rats (a model for postmenopausal osteoporosis) or this compound knockout mice, to study the effects of this compound on bone mineral density, bone turnover markers, and bone strength.

Elucidating the role of this compound in skeletal maintenance could open new avenues for understanding bone biology and may lead to the development of novel therapeutic agents for metabolic bone diseases such as osteoporosis. The research community is encouraged to explore the function of this enigmatic peptide.

References

Katacalcin as a novel plasma calcium-lowering hormone.

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Katacalcin, also known as PDN-21, is a 21-amino acid peptide synthesized and co-secreted with calcitonin by the parafollicular cells (C-cells) of the thyroid gland.[1][2] It is derived from the cleavage of the procalcitonin precursor protein, encoded by the CALCA gene.[3][4] First identified in the early 1980s, initial research suggested that this compound possesses potent plasma calcium-lowering activity, positioning it as a potential novel hormone involved in calcium homeostasis.[5] This technical guide provides a comprehensive overview of the existing scientific knowledge on this compound, focusing on its role as a calcium-lowering agent. It is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development who are interested in the biology of calcium regulation and the therapeutic potential of calcitropic peptides.

Biochemistry and Genetics

This compound is a peptide fragment resulting from the post-translational processing of the calcitonin precursor protein. The CALCA gene, through alternative splicing, gives rise to precursors for both calcitonin/Katacalcin and calcitonin gene-related peptide (CGRP). In the thyroid C-cells, the primary transcript is processed to yield procalcitonin, which is subsequently cleaved to produce calcitonin, this compound, and an N-terminal peptide. The amino acid sequence of human this compound is Asp-Met-Ser-Ser-Asp-Leu-Glu-Arg-Asp-His-Arg-Pro-His-Val-Ser-Met-Pro-Gln-Asn-Ala-Asn.

Evidence for Plasma Calcium-Lowering Effects

The initial hypothesis of this compound as a calcium-lowering hormone emerged from studies demonstrating its physiological responses to calcium challenges and its presence in relevant tissues.

In Vivo Human Studies

Early investigations in healthy human volunteers provided the first line of evidence for this compound's involvement in calcium regulation. These studies established baseline plasma concentrations of this compound and observed its response to induced hypercalcemia.

Data Presentation: Plasma this compound Concentrations

| Condition | Mean Plasma this compound Concentration (pmol/L) | Key Observations |

| Healthy Volunteers (n=57) | Equimolar with Calcitonin | Concentrations were noted to be higher in males than in females. |

| Following Calcium Infusion | Doubled within 5 minutes | Demonstrates a rapid secretory response to hypercalcemia. |

| Patients with Medullary Carcinoma of the Thyroid (n=20) | Markedly raised | Suggests its potential as a tumor marker for C-cell malignancies. |

Experimental Protocols

-

Measurement of Plasma this compound: Plasma this compound concentrations were determined using a specific radioimmunoassay (RIA). The assay was developed using antibodies raised against synthetic human this compound.

-

Calcium Infusion Studies: To stimulate the secretion of C-cell peptides, a controlled intravenous infusion of calcium was administered to healthy volunteers. Blood samples were collected at timed intervals to measure the resulting changes in plasma this compound and calcitonin levels.

Mechanism of Action

The precise mechanism by which this compound exerts its putative calcium-lowering effects has not been fully elucidated. However, based on its co-localization and co-secretion with calcitonin, it is widely postulated that this compound may act via the calcitonin receptor (CTR). The CTR is a G-protein coupled receptor predominantly expressed on osteoclasts and in the kidney.

Hypothesized Signaling Pathway

Activation of the calcitonin receptor by its ligands, including putatively this compound, is known to trigger downstream signaling cascades that lead to a reduction in plasma calcium. The primary mechanisms are the inhibition of bone resorption and a potential increase in renal calcium excretion.

dot

Caption: Hypothesized signaling pathway of this compound via the Calcitonin Receptor.

Experimental Protocols to Elucidate the Signaling Pathway

-

Receptor Binding Assays: Competitive binding assays using radiolabeled calcitonin and varying concentrations of unlabeled this compound could be performed on cells expressing the calcitonin receptor to determine the binding affinity of this compound.

-

Second Messenger Assays: Measurement of intracellular cyclic AMP (cAMP) and calcium levels in response to this compound stimulation in CTR-expressing cells would confirm the activation of these downstream signaling pathways.

Effects on Bone Resorption

The primary mechanism by which calcitonin lowers plasma calcium is by directly inhibiting the activity of osteoclasts, the cells responsible for bone resorption. It is plausible that this compound shares this mechanism.

Experimental Workflow: Osteoclast Resorption Pit Assay

dot

Caption: Workflow for assessing this compound's effect on osteoclast activity.

Effects on Renal Calcium Handling

Calcitonin is also known to influence renal calcium excretion, although its effects can be complex. Further research would be necessary to determine if this compound has a significant and direct effect on the renal tubules to modulate calcium reabsorption.

Future Directions and Therapeutic Potential

Despite its initial promise, research specifically focused on the physiological role and therapeutic applications of this compound has been limited in recent decades, with more attention given to calcitonin and CGRP. Several key questions remain unanswered:

-

What is the precise physiological role of this compound in calcium homeostasis, independent of calcitonin?

-

Does this compound have a distinct receptor, or does it solely act through the calcitonin receptor?

-

What is the therapeutic potential of this compound or its analogues in the treatment of hypercalcemia or bone disorders like osteoporosis?

The co-secretion of this compound with calcitonin suggests a potential synergistic or modulatory role in calcium regulation. A deeper understanding of its mechanism of action could open new avenues for the development of novel therapeutics for a range of metabolic bone diseases. The development of highly specific assays and targeted molecular probes will be crucial in delineating the unique biological functions of this putative hormone.

Conclusion

This compound remains an intriguing peptide with early evidence suggesting a role in plasma calcium regulation. While its discovery was met with excitement, a comprehensive understanding of its physiological significance and mechanism of action is still lacking. This technical guide has summarized the foundational knowledge and highlighted the key areas for future investigation. For researchers and drug development professionals, this compound represents a potentially untapped component of the complex system of calcium homeostasis, warranting a renewed scientific focus to unlock its full biological and therapeutic potential.

References

- 1. This compound: a new plasma calcium-lowering hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcitonin and the peptides from the calcitonin gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. CALCA calcitonin related polypeptide alpha [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

The Triad of Calcitonin Precursors: A Technical Guide to Katacalcin, Calcitonin, and Procalcitonin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Within the intricate signaling network of calcium homeostasis and inflammatory responses, three peptides—procalcitonin (PCT), calcitonin (CT), and Katacalcin (KC)—are intrinsically linked through a shared biosynthetic pathway originating from the CALC-1 gene. While calcitonin is the well-established hormonal regulator of calcium and phosphorus metabolism, its precursor, procalcitonin, has emerged as a critical biomarker for bacterial sepsis. This compound, the C-terminal flanking peptide of this precursor, is less understood but is co-secreted and may possess independent biological activity. This technical guide provides an in-depth exploration of the molecular relationship, physiological roles, and clinical significance of these three peptides, complete with quantitative data, experimental methodologies, and pathway visualizations to support advanced research and drug development.

The Core Relationship: From Gene to Peptide

Procalcitonin, calcitonin, and this compound are all products of the CALC-1 gene located on chromosome 11.[1][2] The primary transcript of this gene undergoes tissue-specific alternative splicing and post-translational modifications to yield these distinct peptides.

In the parafollicular C-cells of the thyroid gland, the CALC-1 gene is transcribed into pre-procalcitonin, a 141-amino acid precursor. Following the cleavage of a signal peptide, the resulting 116-amino acid procalcitonin molecule is proteolytically processed to yield three distinct molecules: the N-terminal fragment (N-ProCT), the 32-amino acid mature calcitonin hormone, and the 21-amino acid C-terminal peptide, this compound.[3][4][5] Under normal physiological conditions, the levels of circulating procalcitonin and this compound are very low, as most of the precursor is converted to calcitonin within the C-cells.

However, during a systemic inflammatory response, particularly one of bacterial origin, the expression of the CALC-1 gene is dramatically upregulated in various extrathyroidal tissues, such as the neuroendocrine cells of the lungs and intestines. In these tissues, the post-translational processing of procalcitonin to mature calcitonin is limited, leading to the release of intact procalcitonin into the bloodstream. This differential processing is the basis for procalcitonin's utility as a specific marker for bacterial infections.

Biosynthetic Pathway of Procalcitonin, Calcitonin, and this compound

Caption: Biosynthesis of calcitonin-related peptides from the CALC-1 gene.

Quantitative Data Summary

The plasma concentrations of procalcitonin, calcitonin, and this compound vary significantly between healthy individuals and those with pathological conditions, particularly sepsis. The following tables summarize these quantitative differences.

| Analyte | Condition | Mean Concentration | Range | Assay Method | Reference |

| Procalcitonin | Healthy | < 0.05 ng/mL | < 0.1 ng/mL | Chemiluminescence Immunoassay | |

| Local Bacterial Infection | > 0.25 ng/mL | - | Immunochromatography | ||

| Systemic Bacterial Infection (Sepsis) | > 0.5 ng/mL | Can exceed 1000 ng/mL | Chemiluminescence Immunoassay | ||

| Severe Sepsis/Septic Shock | > 2.0 ng/mL | - | Immunochromatography | ||

| Calcitonin | Healthy Male | 2.26 pg/mL | - | Chemiluminescent Enzyme Immunoassay | |

| Healthy Female | 1.33 pg/mL | - | Chemiluminescent Enzyme Immunoassay | ||

| Medullary Thyroid Carcinoma | > 100 pg/mL | Can be significantly elevated | Immunoassay | ||

| This compound | Healthy | Equimolar with Calcitonin | - | Radioimmunoassay | |

| Medullary Thyroid Carcinoma | Markedly Raised | - | Radioimmunoassay |

Key Experimental Protocols

The accurate measurement of procalcitonin, calcitonin, and this compound is crucial for their clinical application. Immunoassays are the primary methods employed for their quantification.

Procalcitonin Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the general steps for a sandwich ELISA for human procalcitonin.

-

Plate Coating: A microplate is pre-coated with a target-specific monoclonal antibody against procalcitonin.

-

Sample/Standard Addition: 50-100 µL of patient serum, plasma, or standards are added to the wells and incubated for 1-2.5 hours at room temperature to allow binding to the immobilized antibody.

-

Washing: The plate is washed to remove unbound substances.

-

Detection Antibody Addition: A biotinylated detection antibody specific for a different epitope on procalcitonin is added to each well and incubated for 1 hour at room temperature.

-

Washing: The plate is washed again.

-

Enzyme Conjugate Addition: A streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 45 minutes at room temperature.

-

Washing: A final wash step is performed.

-

Substrate Addition: A TMB (3,3',5,5'-tetramethylbenzidine) substrate solution is added, which reacts with the HRP to produce a colored product.

-

Reaction Stoppage: The reaction is stopped by the addition of a stop solution (e.g., sulfuric acid).

-

Data Acquisition: The optical density is measured at 450 nm using a microplate reader. The concentration of procalcitonin is determined by comparing the sample's absorbance to a standard curve.

Calcitonin Measurement by Chemiluminescent Immunoassay (CLIA)

CLIA offers high sensitivity for the detection of low circulating levels of calcitonin.

-

Assay Principle: This is a two-site sandwich immunoassay. One antibody is labeled with a chemiluminescent molecule (e.g., acridinium ester), and the other is coated on a solid phase (e.g., microparticles).

-

Sample Incubation: The patient sample is incubated with the antibody-coated microparticles and the chemiluminescent-labeled antibody. During this time, calcitonin in the sample forms a sandwich complex with the two antibodies.

-

Washing: Unbound materials are washed away.

-

Signal Generation: A trigger solution is added to initiate the chemiluminescent reaction.

-

Signal Detection: The light emitted is measured by a luminometer. The intensity of the light is directly proportional to the concentration of calcitonin in the sample.

Experimental Workflow for Sepsis Diagnosis using Procalcitonin

Caption: A simplified workflow for sepsis diagnosis based on procalcitonin levels.

Signaling Pathways

While the signaling pathways of procalcitonin and this compound are not well-defined, calcitonin exerts its effects through a well-characterized G protein-coupled receptor (GPCR).

Calcitonin Signaling Pathway

The calcitonin receptor (CTR) is a class B GPCR that, upon binding calcitonin, can couple to multiple G proteins to activate several downstream signaling cascades. The primary pathway involves the activation of adenylyl cyclase through a Gs protein, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets to mediate the physiological effects of calcitonin, such as the inhibition of osteoclast activity.

Additionally, the CTR can couple to Gq proteins to activate the phospholipase C (PLC) pathway. PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Caption: Overview of the major signaling pathways activated by calcitonin.

Conclusion

The intricate relationship between procalcitonin, calcitonin, and this compound provides a compelling example of how a single gene can give rise to peptides with diverse physiological roles. While calcitonin's function in calcium homeostasis is well-established, the discovery of procalcitonin as a robust biomarker for bacterial sepsis has revolutionized the management of infectious diseases. Further research into the biological activities of this compound and the nuanced regulation of the CALC-1 gene will undoubtedly uncover new therapeutic and diagnostic opportunities. This guide serves as a foundational resource for professionals dedicated to advancing our understanding and application of this critical peptide family.

References

- 1. Procalcitonin - Wikipedia [en.wikipedia.org]

- 2. Procalcitonin: a promising diagnostic marker for sepsis and antibiotic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Utility and Measurement of Procalcitonin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Procalcitonin (PCT) | BioVendor R&D [biovendor.com]

- 5. Procalcitonin: marker of systemic inflammation; differentiate sepsis from viral infections. | Advanced ImmunoChemical Inc. [advimmuno.com]

An In-depth Technical Guide to Katacalcin Gene (CALCA) Expression and Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Calcitonin-Related Polypeptide Alpha (CALCA) gene is a complex genetic locus that encodes for a family of related peptide hormones, including calcitonin, α-calcitonin gene-related peptide (α-CGRP), and katacalcin.[1][2][3] These peptides are generated through tissue-specific alternative splicing of the primary CALCA transcript and subsequent proteolytic processing of the resulting prohormones.[1][2] While calcitonin is primarily involved in calcium and phosphorus metabolism, and α-CGRP functions as a potent vasodilator and neurotransmitter, the precise physiological role of this compound is still under investigation, though it is suggested to have calcium-lowering effects. This technical guide provides a comprehensive overview of the expression and regulation of the CALCA gene, with a focus on the molecular mechanisms that govern its activity.

Data Presentation: Quantitative Expression of the CALCA Gene

The expression of the CALCA gene is highly tissue-specific, with the highest levels observed in the thyroid gland and various regions of the nervous system. The Genotype-Tissue Expression (GTEx) project provides a valuable resource for quantitative analysis of gene expression across a wide range of human tissues. The following table summarizes the median gene expression of CALCA in Transcripts Per Million (TPM) across a selection of human tissues from the GTEx V8 dataset.

| Tissue | Median TPM |

| Thyroid | 1589.34 |

| Brain - Spinal cord (cervical c-1) | 34.87 |

| Brain - Substantia nigra | 1.84 |

| Brain - Cerebellum | 1.29 |

| Adrenal Gland | 0.87 |

| Lung | 0.45 |

| Pituitary | 0.39 |

| Small Intestine - Terminal Ileum | 0.28 |

| Stomach | 0.23 |

| Esophagus - Mucosa | 0.17 |

| Artery - Aorta | 0.15 |

| Heart - Atrial Appendage | 0.12 |

| Skin - Sun Exposed (Lower leg) | 0.11 |

| Muscle - Skeletal | 0.08 |

| Liver | 0.05 |

| Pancreas | 0.04 |

| Whole Blood | 0.03 |

Regulation of CALCA Gene Expression

The expression of the CALCA gene is intricately regulated at multiple levels, including transcriptional control by signaling pathways and epigenetic modifications.

Signaling Pathways

The primary signaling pathway implicated in the regulation of CALCA gene expression is the cAMP/PKA pathway, which culminates in the activation of the transcription factor CREB (cAMP response element-binding protein).

References

Katacalcin: A Potential Biomarker in Medullary Thyroid Carcinoma - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medullary thyroid carcinoma (MTC) is a neuroendocrine tumor originating from the parafollicular C-cells of the thyroid gland. The early and accurate diagnosis and monitoring of MTC are crucial for effective patient management. For decades, calcitonin (CT) has been the cornerstone biomarker for MTC. However, emerging evidence suggests that katacalcin (KC), also known as PDN-21, a peptide co-secreted with calcitonin, holds significant promise as a valuable biomarker for this malignancy. This technical guide provides an in-depth overview of this compound's potential role in the diagnosis, localization, and postoperative management of MTC, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

The Biology of this compound and Calcitonin

This compound and calcitonin are both products of the CALCA gene located on chromosome 11. Through tissue-specific alternative splicing of the CALCA gene transcript, a precursor protein called procalcitonin (PCT) is synthesized in thyroid C-cells.[1][2] This 116-amino acid polypeptide undergoes proteolytic cleavage to yield three distinct molecules: the N-terminal fragment of procalcitonin (N-ProCT), the mature 32-amino acid calcitonin, and the 21-amino acid C-terminal this compound.[2][3][4] In healthy individuals, the secretion of calcitonin and this compound is stimulated by factors such as elevated serum calcium and gastrin. In MTC, the malignant C-cells autonomously produce and secrete excessive amounts of these peptides.

Quantitative Analysis of this compound as an MTC Biomarker

Numerous studies have demonstrated a strong correlation between serum this compound and calcitonin levels in patients with MTC, suggesting their co-secretion in nearly equimolar amounts. This section summarizes the key quantitative findings from comparative studies.

| Parameter | Finding | Reference |

| Correlation with Calcitonin | High correlation between serum this compound and calcitonin levels (r = 0.98 to 0.99, P < 0.001). | |

| Molar Ratio (CT/KC) | The molar ratio of calcitonin to this compound in MTC patients is approximately 0.95 +/- 0.33, indicating equimolar secretion. | |

| Basal Levels in MTC | Basal serum this compound values in MTC patients range from 0.32 to 290 ng/ml. | |

| Normal Range | The normal range for serum this compound is typically less than 0.1-0.15 ng/ml. | |

| Response to Stimulation | Intravenous pentagastrin and calcium infusion lead to a marked and parallel increase in both this compound and calcitonin levels. |

Table 1: Quantitative Comparison of this compound and Calcitonin in Medullary Thyroid Carcinoma.

| Patient Group | This compound (KC) Levels | Calcitonin (CT) Levels | Study Population | Reference |

| MTC Patients | 0.32 - 290 ng/ml | Highly correlated with KC | 22 patients | |

| MTC Patients | High correlation with CT (r=0.99) | High correlation with KC | 65 patients | |

| Healthy Individuals | < 0.1 - 0.15 ng/ml | - | - |

Table 2: Serum this compound and Calcitonin Levels in Different Cohorts.

Experimental Protocols

Accurate measurement of this compound is essential for its clinical application. The most common methods employed are radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA).

General Protocol for this compound Radioimmunoassay (RIA)

This protocol is a generalized representation based on standard RIA principles. Specific details may vary depending on the commercial kit or in-house assay development.

1. Principle: The RIA is a competitive binding assay. A known quantity of radiolabeled this compound (tracer) competes with the unlabeled this compound in the patient's sample for a limited number of binding sites on a specific anti-katacalcin antibody. The amount of bound radiolabeled this compound is inversely proportional to the concentration of unlabeled this compound in the sample.

2. Materials:

-

Anti-katacalcin antibody (primary antibody)

-

¹²⁵I-labeled this compound (tracer)

-

This compound standards of known concentrations

-

Secondary antibody (e.g., goat anti-rabbit IgG) and precipitating reagent (e.g., polyethylene glycol)

-

Assay buffer (e.g., phosphate-buffered saline with protein stabilizers)

-

Patient serum or plasma samples

-

Gamma counter

3. Procedure:

-

Sample Collection and Handling: Collect blood samples in tubes containing aprotinin to inhibit protease activity. Centrifuge to separate serum or plasma and store at -20°C or lower until analysis.

-

Assay Setup:

-

Pipette standards, controls, and unknown samples into appropriately labeled tubes.

-

Add a specific volume of the primary anti-katacalcin antibody to all tubes (except for non-specific binding tubes).

-

Add a specific volume of ¹²⁵I-labeled this compound to all tubes.

-

-

Incubation: Vortex all tubes gently and incubate for a specified period (e.g., 16-24 hours) at a controlled temperature (e.g., 4°C).

-

Separation of Bound and Free Antigen:

-

Add the secondary antibody and precipitating reagent to precipitate the primary antibody-antigen complex.

-

Incubate for a shorter period (e.g., 90 minutes) at room temperature.

-

Centrifuge the tubes to pellet the precipitate.

-

-

Counting: Carefully decant or aspirate the supernatant. Measure the radioactivity of the pellet in a gamma counter.

-

Data Analysis: Construct a standard curve by plotting the percentage of bound tracer against the concentration of the this compound standards. Determine the this compound concentration in the patient samples by interpolating their bound tracer percentage on the standard curve.

General Protocol for this compound ELISA (Sandwich)

This protocol is a generalized representation based on standard sandwich ELISA principles.

1. Principle: A capture antibody specific for this compound is coated onto the wells of a microplate. The patient sample is added, and any this compound present binds to the capture antibody. A second, detection antibody, which is typically biotinylated, is then added and binds to a different epitope on the captured this compound. A streptavidin-enzyme conjugate (e.g., horseradish peroxidase - HRP) is added, which binds to the biotinylated detection antibody. Finally, a substrate for the enzyme is added, resulting in a color change that is proportional to the amount of this compound in the sample.

2. Materials:

-

ELISA plate pre-coated with anti-katacalcin capture antibody

-

Biotinylated anti-katacalcin detection antibody

-

Streptavidin-HRP conjugate

-

This compound standards

-

Assay diluent and wash buffer

-

TMB (3,3’,5,5’-tetramethylbenzidine) substrate

-

Stop solution (e.g., sulfuric acid)

-

Microplate reader

3. Procedure:

-

Plate Preparation: If not pre-coated, coat the wells of a high-binding ELISA plate with the capture antibody and incubate overnight at 4°C. Wash the plate and block non-specific binding sites.

-

Standard and Sample Addition: Add standards and patient samples to the wells and incubate for a specified time (e.g., 2 hours) at room temperature.

-

Washing: Wash the plate multiple times with wash buffer to remove unbound substances.

-

Detection Antibody Addition: Add the biotinylated detection antibody to each well and incubate (e.g., 1 hour) at room temperature.

-

Washing: Repeat the washing step.

-

Enzyme Conjugate Addition: Add the streptavidin-HRP conjugate to each well and incubate (e.g., 30 minutes) at room temperature.

-

Washing: Repeat the washing step.

-

Substrate Addition and Development: Add the TMB substrate to each well and incubate in the dark until a color develops.

-

Stopping the Reaction: Add the stop solution to each well to stop the color development.

-

Reading: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance values against the concentrations of the this compound standards. Calculate the this compound concentration in the patient samples from the standard curve.

Stimulation Tests

Stimulation tests are employed to assess the C-cell secretory reserve and can be valuable in cases with borderline basal calcitonin or this compound levels.

Pentagastrin Stimulation Test:

-

Procedure: After an overnight fast, a baseline blood sample is drawn. Pentagastrin (0.5 µg/kg body weight) is administered as an intravenous bolus over 5-15 seconds.

-

Sample Collection: Blood samples are collected at 1, 2, 5, and 10 minutes post-injection.

-

Interpretation: A significant rise in this compound and calcitonin levels is indicative of C-cell hyperplasia or MTC.

Calcium Stimulation Test:

-

Procedure: After an overnight fast, a baseline blood sample is collected. Calcium gluconate (2 mg elemental calcium/kg body weight) is infused intravenously over 60 seconds.

-

Sample Collection: Blood samples are drawn at 2, 5, and 10 minutes after the infusion.

-

Interpretation: A marked increase in this compound and calcitonin levels suggests C-cell pathology.

Signaling Pathways and Experimental Workflows

The secretion of calcitonin and this compound from thyroid C-cells is a complex process regulated by various signaling pathways. The primary stimulus is an increase in extracellular calcium, which acts through calcium-sensing receptors (CaSR), a type of G-protein coupled receptor (GPCR).

Signaling Pathway for Calcitonin and this compound Secretion

Caption: C-cell signaling for calcitonin and this compound secretion.

Experimental Workflow for this compound Measurement

Caption: Workflow for this compound measurement in clinical samples.

Logical Relationship of CALCA Gene Products

Caption: Biosynthesis of this compound from the CALCA gene.

Clinical Utility and Future Perspectives

The measurement of this compound offers a reliable and independent assay system for the diagnosis, localization of tumor masses through selective venous catheterization, and postoperative monitoring of MTC. Its high correlation with calcitonin suggests that it can serve as a confirmatory marker, especially in cases with equivocal calcitonin results. Furthermore, the stability of this compound in blood samples may offer advantages over the more labile calcitonin.

Future research should focus on the standardization of this compound assays and the establishment of definitive clinical decision limits. Large-scale prospective studies are warranted to fully elucidate the prognostic value of this compound in predicting tumor burden, metastatic potential, and response to therapy in MTC patients. The integration of this compound measurement into routine clinical practice could significantly enhance the management of this rare and challenging malignancy.

References

The Physiological Significance of Katacalcin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Katacalcin, a 21-amino acid peptide, is a member of the calcitonin peptide family, which also includes calcitonin, calcitonin gene-related peptide (CGRP), and amylin. It is co-synthesized and co-secreted in equimolar amounts with calcitonin from the parafollicular C-cells of the thyroid gland through the post-translational processing of its precursor, procalcitonin[1][2]. While the physiological roles of calcitonin and CGRP have been extensively studied, the specific functions of this compound have remained relatively enigmatic. However, emerging evidence suggests that this compound is not an inert byproduct but a bioactive peptide with significant physiological effects, particularly in calcium homeostasis and potentially in the pathophysiology of certain cancers. This technical guide provides a comprehensive overview of the current understanding of this compound's physiological significance in various tissues, its signaling pathways, and detailed experimental protocols for its investigation.

Data Presentation: Quantitative Overview of this compound

The following tables summarize the available quantitative data regarding this compound concentrations in human plasma under normal and pathological conditions. It is important to note that specific data on this compound's binding affinities and effective concentrations in various tissues are still limited. Therefore, data for calcitonin are included as a proxy, given their equimolar secretion and related functions.

Table 1: Human Plasma this compound and Calcitonin Concentrations

| Analyte | Condition | Sex | Concentration (pg/mL) | Notes |

| This compound | Healthy Volunteers | Male | Higher than females | Concentrations are approximately equimolar with calcitonin[1]. |

| Healthy Volunteers | Female | Lower than males | ||

| Calcium Infusion (Healthy) | Both | Doubled within 5 minutes | Demonstrates rapid secretion in response to hypercalcemia[1]. | |

| Medullary Thyroid Carcinoma | Both | 320 - 290,000 | Markedly raised levels are a key indicator of this disease[3]. | |

| Calcitonin | Healthy Volunteers | Male (non-smoker) | < 5.7 | Reference ranges can vary by assay and smoking status. |

| Healthy Volunteers | Male (smoker) | < 7.9 | ||

| Healthy Volunteers | Female | < 3.6 | ||

| Healthy Volunteers (Basal) | Male | Mean: 49 (Range: <25-73) | Data from a study of 20 men. | |

| Healthy Volunteers (Basal) | Female | Mean: 31 (Range: <25-51) | Data from a study of 25 women. | |

| Calcium Infusion (Healthy) | Male | Mean increase: 58 ± 9 | Demonstrates calcitonin's role in calcium homeostasis. | |

| Calcium Infusion (Healthy) | Female | Mean increase: 25 ± 6 |

Table 2: Receptor Binding and Signaling Data (Calcitonin as a Proxy for this compound)

| Ligand | Cell Line/Tissue | Receptor | Binding Affinity (Kd) | Second Messenger Response |

| Salmon Calcitonin | Human Prostate Cancer (LnCaP) | Calcitonin Receptor | 2.89 ± 0.58 nM | Dose-dependent increase in cAMP; Rapid increase in cytoplasmic Ca2+. |

| Salmon Calcitonin | Human Prostate Tissue | Calcitonin Receptor | Not specified | High-affinity binding sites present. |

Physiological Significance and Signaling in Key Tissues

Bone Tissue: A Role in Calcium Homeostasis

This compound, like calcitonin, is recognized as a potent plasma calcium-lowering hormone. This effect is primarily achieved through its action on bone cells.

Mechanism of Action: The primary target of the calcitonin peptide family in bone is the osteoclast, the cell responsible for bone resorption. By inhibiting osteoclast activity, this compound reduces the release of calcium from the bone matrix into the bloodstream, thereby lowering plasma calcium levels. While the direct effects of this compound on osteoblasts are less clear, the inhibition of bone resorption can indirectly influence bone formation.

Signaling Pathway: The signaling cascade of this compound in osteoclasts is believed to be mediated through the calcitonin receptor (CTR), a G-protein coupled receptor (GPCR). Activation of the CTR can lead to the stimulation of multiple downstream pathways, primarily the adenylyl cyclase-protein kinase A (PKA) pathway and the phospholipase C-protein kinase C (PKC) pathway, resulting in the characteristic inhibitory effects on osteoclast function.

Caption: Proposed signaling pathway of this compound in osteoclasts.

Prostate Tissue: Implications in Cancer Progression

Immunocytochemical studies have identified the presence of this compound, alongside calcitonin and CGRP, in endocrine-paracrine cells of the human prostate and urethra. This suggests a local, paracrine role for these peptides within the prostate. In the context of prostate cancer, the calcitonin signaling axis appears to be upregulated and may contribute to tumor progression.

Mechanism of Action: In prostate cancer cells, calcitonin has been shown to stimulate cell growth and invasion. This is mediated through the activation of both cAMP and intracellular calcium signaling pathways. Given its co-localization and structural similarity, it is plausible that this compound exerts similar effects.

Signaling Pathway: Activation of the calcitonin receptor in prostate cancer cells leads to a dual signaling response. The Gs-alpha subunit of the associated G-protein activates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of PKA. Concurrently, the Gq-alpha subunit can activate phospholipase C, resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium stores and activate PKC. This dual activation may contribute to the mitogenic and invasive potential of prostate cancer cells.

Caption: Dual signaling pathways of this compound in prostate cancer cells.

Renal System: Modulating Electrolyte Excretion

The kidney is a key target for calcitonin peptides in regulating mineral and electrolyte balance. While the specific actions of this compound on the kidney are not well-defined, the effects of calcitonin provide a strong indication of its likely function. Calcitonin has been shown to influence the renal handling of electrolytes, including calcium, phosphate, and sodium. It appears to decrease the tubular reabsorption of these ions.

Cardiovascular and Nervous Systems: A Putative Role

The physiological significance of this compound in the cardiovascular and nervous systems is largely unexplored. However, its close relationship with CGRP, a potent vasodilator and neuromodulator, suggests that this compound may also possess uncharacterized functions in these systems. CGRP is known to have positive inotropic and chronotropic effects on the heart and plays a role in blood pressure regulation. Further research is required to determine if this compound shares any of these cardiovascular or neural activities.

Experimental Protocols

Detailed, validated protocols for the study of this compound are not widely published. The following sections provide generalized methodologies for key experiments, which should be optimized for specific research applications.

Quantification of this compound: Radioimmunoassay (RIA) and ELISA

1. Radioimmunoassay (RIA)

RIA is a highly sensitive method for quantifying this compound in plasma and other biological fluids. Commercial kits are available for calcitonin and can be adapted for this compound with a specific antibody.

-

Principle: Competitive binding assay where radiolabeled this compound competes with unlabeled this compound in a sample for a limited number of antibody binding sites.

-

General Protocol:

-

Reagent Preparation: Reconstitute this compound standard, primary antibody, and radiolabeled tracer (e.g., ¹²⁵I-Katacalcin) in RIA buffer.

-

Assay Setup: In duplicate tubes, pipette standards, quality controls, and unknown samples.

-

Antibody Addition: Add the primary anti-Katacalcin antibody to all tubes except the "total counts" and "non-specific binding" tubes. Vortex and incubate for 16-24 hours at 4°C.

-

Tracer Addition: Add the radiolabeled this compound tracer to all tubes. Vortex and incubate for another 16-24 hours at 4°C.

-

Precipitation: Add a secondary antibody (e.g., goat anti-rabbit IgG) and normal rabbit serum to precipitate the primary antibody-antigen complexes. Incubate for 90 minutes at room temperature.

-

Centrifugation: Add RIA buffer and centrifuge at 1,700 x g for 20 minutes at 4°C.

-

Supernatant Aspiration: Carefully aspirate the supernatant from all tubes except the "total counts" tubes.

-

Counting: Measure the radioactivity of the pellets in a gamma counter.

-

Data Analysis: Generate a standard curve by plotting the percentage of bound tracer against the concentration of the standards. Determine the concentration of this compound in the unknown samples from this curve.

-

Caption: Generalized workflow for this compound Radioimmunoassay (RIA).

2. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is another common immunoassay for this compound quantification, offering a non-radioactive alternative to RIA. Commercial kits are available for calcitonin and procalcitonin, which may include antibodies cross-reactive with this compound, or specific this compound ELISA kits can be developed.

-

Principle: A sandwich ELISA format is typically used, where the antigen is "sandwiched" between a capture antibody coated on a microplate and a detection antibody.

-

General Protocol:

-

Plate Coating: Coat a 96-well microplate with a capture antibody specific for this compound. Incubate overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA or non-fat dry milk in PBS). Incubate for 1-2 hours at room temperature.

-

Sample/Standard Incubation: Wash the plate and add this compound standards, controls, and samples to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for a different epitope on this compound. Incubate for 1 hour at room temperature.

-

Enzyme Conjugate Incubation: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

-

Substrate Addition: Wash the plate and add a TMB substrate solution. Incubate in the dark until a color develops.

-

Stop Reaction: Add a stop solution (e.g., sulfuric acid) to quench the reaction.

-

Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve and determine the this compound concentrations in the samples.

-

Caption: Generalized workflow for this compound Sandwich ELISA.

Investigation of Signaling Pathways

1. cAMP Accumulation Assay

This assay measures the ability of this compound to stimulate the production of cyclic AMP, a key second messenger.

-

Principle: Cells expressing the calcitonin receptor are treated with this compound, and the resulting increase in intracellular cAMP is quantified using a competitive immunoassay or a reporter gene assay.

-

Protocol Outline:

-

Cell Culture: Plate cells (e.g., HEK293 cells transfected with the human calcitonin receptor) in a 96-well plate.

-

Pre-treatment: Incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Treat cells with varying concentrations of this compound for a defined period.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Quantification: Measure cAMP levels using a commercially available ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: Plot the cAMP concentration against the this compound concentration to generate a dose-response curve and determine the EC50 value.

-

2. Intracellular Calcium Mobilization Assay

This assay assesses the ability of this compound to induce an increase in intracellular calcium concentrations.

-

Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with this compound, changes in intracellular calcium are detected as changes in fluorescence intensity.

-

Protocol Outline:

-

Cell Culture: Plate cells expressing the calcitonin receptor on a 96-well plate with a clear bottom.

-

Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader or a fluorescence microscope.

-

Stimulation: Add varying concentrations of this compound to the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: Plot the change in fluorescence intensity against time to visualize the calcium transient. Determine the peak response and calculate the EC50 from the dose-response curve.

-

Conclusion and Future Directions

This compound is emerging as a bioactive peptide with significant physiological roles, particularly in calcium regulation and potentially in cancer biology. Its close relationship with calcitonin provides a valuable framework for understanding its functions, yet further research is imperative to delineate its unique contributions. Future investigations should focus on:

-

Receptor Specificity: Determining if this compound interacts with receptors other than the calcitonin receptor.

-

Tissue-Specific Effects: Quantifying the dose-response effects of this compound in various target tissues, including bone, kidney, prostate, cardiovascular, and nervous tissues.

-

Detailed Signaling Pathways: Elucidating the precise downstream signaling cascades activated by this compound in different cell types.

-

Clinical Relevance: Further exploring the diagnostic and prognostic potential of this compound in medullary thyroid carcinoma and its role in the pathogenesis of prostate cancer and other malignancies.

The development of specific and sensitive assays and a deeper understanding of its molecular mechanisms of action will be crucial for unlocking the full therapeutic and diagnostic potential of this compound.

References

Unveiling the Enigma: An In-depth Technical Guide to the Intracellular Localization of Katacalcin in Leukocytes

For Researchers, Scientists, and Drug Development Professionals

Abstract